

Spectroscopic and Methodological Profile of ent-3 β -Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Cat. No.: B1164376

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for ent-3 β -tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the plant *Wedelia trilobata*. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of ent-3 β -tigloyloxykaur-16-en-19-oic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a comprehensive summary from peer-reviewed phytochemical studies.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for ent-3 β -tigloyloxykaur-16-en-19-oic acid, identified as 3 α -tigloyloxypterokaurene L3 in the source literature, are presented below. The spectra were recorded in CDCl_3 .

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	1.84 (α), 1.07 (β)	m	
2	1.95 (α), 1.45 (β)	m	
3	4.60	dd	12.1, 4.5
5	1.65	m	
6	1.84 (α), 1.80 (β)	m	
7	1.52-1.60	m	
9	0.95	m	
11	1.52-1.60	m	
12	1.60 (α), 1.46 (β)	m	
13	2.63	br. s	
14	1.95 (α), 1.13 (β)	dd	11.4, 4.9
15	2.05	m	
17	4.79, 4.73	br. s	
20	0.91	s	
2'	6.86	br. q	7.1
3'	1.83	s	
4'	1.82	d	7.1

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

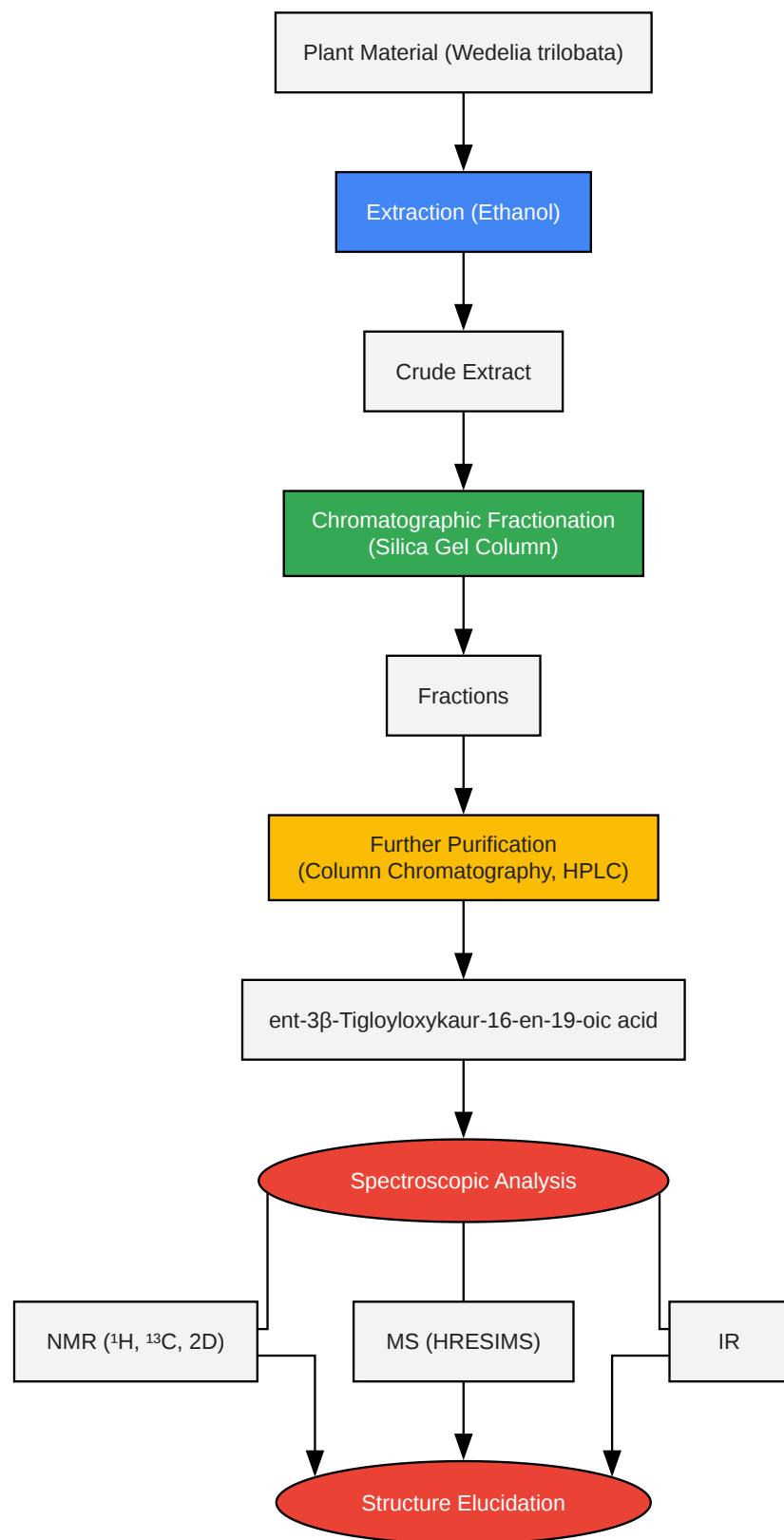
Position	Chemical Shift (δ) ppm	Type
1	39.4	CH ₂
2	18.4	CH ₂
3	78.7	CH
4	44.1	C
5	57.2	CH
6	21.9	CH ₂
7	41.3	CH ₂
8	43.8	C
9	55.7	CH
10	39.58	C
11	18.4	CH ₂
12	33.1	CH ₂
13	43.8	CH
14	39.57	CH ₂
15	49.0	CH ₂
16	155.9	C
17	102.9	CH ₂
18	29.0	CH ₃
19	177.4	C
20	16.2	CH ₃
1'	167.7	C
2'	128.8	C
3'	137.2	C

4'	14.4	CH ₃
5'	12.0	CH ₃

Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for ent-3 β -tigloyloxykaur-16-en-19-oic acid were not detailed in the primary reviewed literature focusing on its NMR characterization, related studies on similar ent-kaurane diterpenoids from *Wedelia trilobata* report the presence of hydroxyl (v_{max} ~3430 cm⁻¹) and carbonyl (v_{max} ~1710 cm⁻¹) groups in their IR spectra. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the molecular formula.

Experimental Protocols


The isolation and characterization of ent-3 β -tigloyloxykaur-16-en-19-oic acid involve a multi-step process typical for natural product chemistry.

1. Plant Material Collection and Extraction: The whole plant of *Wedelia trilobata* is collected, air-dried, and powdered. The powdered material is then extracted with a suitable solvent, such as ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation and Isolation: The crude extract is subjected to chromatographic separation. This typically involves initial fractionation using a silica gel column with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions containing compounds of interest are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.
3. Spectroscopic Analysis: The structure of the isolated compound is elucidated using a combination of spectroscopic methods:
 - NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

- Mass Spectrometry: HRESIMS is used to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of ent-3 β -tigloyloxykaur-16-en-19-oic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and characterization of natural products.

As of the latest review, specific signaling pathways directly modulated by ent-3 β -tigloyloxykaur-16-en-19-oic acid have not been extensively detailed in the available scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of ent-3 β -Tigloyloxykaur-16-en-19-oic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1164376#spectroscopic-data-nmr-ir-ms-for-ent-3beta-tigloyloxykaur-16-en-19-oic-acid\]](https://www.benchchem.com/product/b1164376#spectroscopic-data-nmr-ir-ms-for-ent-3beta-tigloyloxykaur-16-en-19-oic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com